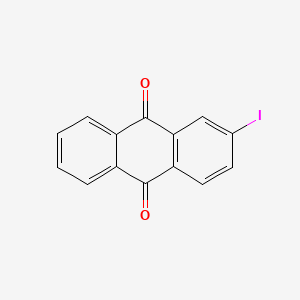![molecular formula C12H14N2S B3078889 1-(Benzo[b]thiophen-7-yl)piperazine CAS No. 105685-06-1](/img/structure/B3078889.png)
1-(Benzo[b]thiophen-7-yl)piperazine
描述
1-(Benzo[b]thiophen-7-yl)piperazine is an organic compound with the molecular formula C12H15N2S. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a benzo[b]thiophene moiety.
作用机制
Target of Action
The primary target of 1-(Benzo[b]thiophen-7-yl)piperazine is the serotoninergic 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and sleep, and is a common target for many psychiatric and neurological drugs.
Mode of Action
This compound interacts with its target, the 5-HT 1A receptor, by binding to it . This binding can alter the receptor’s activity, leading to changes in the transmission of serotonin signals within the brain. The exact nature of these changes depends on the specific properties of the compound and its interaction with the receptor.
生化分析
Biochemical Properties
1-(Benzo[b]thiophen-7-yl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing metabolic pathways and drug metabolism . Additionally, this compound can form complexes with proteins, altering their structural conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . This compound can also alter gene expression patterns by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and phenotype.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Furthermore, this compound may influence gene expression by binding to DNA or RNA, affecting transcription and translation processes. These interactions highlight the intricate molecular mechanisms through which this compound impacts cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are critical for determining the pharmacokinetics and pharmacodynamics of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, influencing its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting the bioavailability and therapeutic potential of this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-7-yl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine. One common method is the Buchwald-Hartwig amination, where a benzo[b]thiophene triflate reacts with N-Boc-piperazine in the presence of a palladium catalyst . The reaction conditions often include a base such as sodium tert-butoxide and a ligand like BINAP, with the reaction carried out under reflux .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of automated systems to control temperature and reagent addition .
化学反应分析
Types of Reactions: 1-(Benzo[b]thiophen-7-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination.
Major Products: The major products depend on the specific reaction. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazine ring .
科学研究应用
1-(Benzo[b]thiophen-7-yl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
1-(Benzo[b]thiophen-4-yl)piperazine: Another derivative with similar structural features but different biological activity.
Brexpiprazole: A clinically used antipsychotic that contains a benzo[b]thiophene-piperazine moiety.
Aripiprazole: Another antipsychotic with a similar piperazine core but different substituents.
Uniqueness: 1-(Benzo[b]thiophen-7-yl)piperazine is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents .
属性
IUPAC Name |
1-(1-benzothiophen-7-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYEAVSYUNYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305642 | |
| Record name | 1-Benzo[b]thien-7-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-06-1 | |
| Record name | 1-Benzo[b]thien-7-ylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105685-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzo[b]thien-7-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)
![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B3078823.png)




![[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride](/img/structure/B3078866.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)


![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)
